4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate
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Overview
Description
4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C24H18Cl2N2O6 and a molecular weight of 501.327 g/mol . This compound is notable for its unique structure, which includes a benzodioxole ring, a hydrazone linkage, and a dichlorobenzoate ester group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate involves several steps:
Formation of the Benzodioxole Ring: This step typically involves the cyclization of catechol with formaldehyde.
Hydrazone Formation: The benzodioxole ring is then reacted with hydrazine to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone compound with 2,4-dichlorobenzoic acid under acidic conditions.
Chemical Reactions Analysis
4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage is believed to play a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in cellular processes. The benzodioxole ring may also contribute to its activity by stabilizing the compound and facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate include:
Ethyl acetoacetate: This compound is used in similar synthetic applications and shares some structural similarities, such as the ester group.
Disilane-bridged architectures: These compounds have unique electronic properties and are used in the development of new materials.
Candesartan cilexetil: This compound is used in pharmaceutical applications and shares some structural features with the target compound.
The uniqueness of this compound lies in its combination of a benzodioxole ring, hydrazone linkage, and dichlorobenzoate ester group, which confer specific chemical and biological properties.
Properties
CAS No. |
477731-90-1 |
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Molecular Formula |
C24H18Cl2N2O6 |
Molecular Weight |
501.3 g/mol |
IUPAC Name |
[4-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H18Cl2N2O6/c1-2-31-21-9-14(3-7-20(21)34-24(30)17-6-5-16(25)11-18(17)26)12-27-28-23(29)15-4-8-19-22(10-15)33-13-32-19/h3-12H,2,13H2,1H3,(H,28,29)/b27-12+ |
InChI Key |
CDZFUICNEZPSMT-KKMKTNMSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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